3-Chloro-4-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

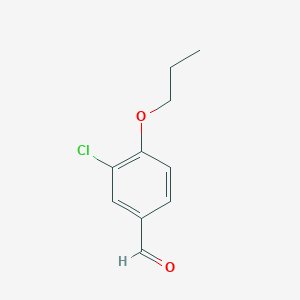

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUFCLHWCSRRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406413 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-71-0 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic protocols, and key applications of 3-Chloro-4-propoxybenzaldehyde (CAS No: 99070-71-0). This versatile aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials.

Core Chemical Properties and Identifiers

This compound is a substituted benzaldehyde featuring a chloro group at position 3 and a propoxy group at position 4 of the benzene ring. These substitutions enhance the compound's reactivity, making it a crucial building block for complex molecular architectures.[1]

Physical and Chemical Data

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 99070-71-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8°C | [1] |

| PubChem ID | 4772821 | [1] |

| MDL Number | MFCD06246436 | [1] |

Table 2: Physical Properties (with reference data for analogous compounds)

| Property | This compound | 4-Propoxybenzaldehyde (Analogue) | 3-Chlorobenzaldehyde (Analogue) |

| Melting Point | Data not available | N/A (liquid at RT) | 9-12 °C |

| Boiling Point | Data not available | 129-130 °C / 10 mmHg | 213-214 °C |

| Density | Data not available | 1.039 g/mL at 25 °C | 1.241 g/mL at 25 °C |

| Solubility | Data not available | Soluble in organic solvents | Soluble in organic solvents |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, generated in situ from the corresponding phenol.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds by reacting 3-chloro-4-hydroxybenzaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde.[3] Researchers should perform a risk assessment prior to conducting this procedure.

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃), finely pulverized

-

1-Bromopropane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromopropane (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 times) and then with brine (1 time).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4][5]

Reactivity and Applications

The unique substitution pattern of this compound provides multiple reaction sites, making it a highly versatile intermediate.

-

Aldehyde Group: The aldehyde functional group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations).[6]

-

Aromatic Ring: The electron-donating propoxy group and the electron-withdrawing chloro and aldehyde groups activate the ring for various electrophilic and nucleophilic aromatic substitution reactions.

-

Chloro Group: The chloro substituent can be replaced via nucleophilic substitution, allowing for the introduction of other functional groups.[6]

These reactive properties make it a key building block in several industries:

-

Pharmaceuticals: It serves as a precursor for the synthesis of complex molecules with potential biological activity.[1][6]

-

Agrochemicals: Used in the development of new pesticides and herbicides.[1]

-

Flavors and Fragrances: Its aromatic nature makes it valuable in formulating unique scents and flavors.[1]

-

Material Science: Employed as an additive to improve the thermal and mechanical properties of polymers.[1]

Role in Drug Discovery Logical Workflow

While specific signaling pathways for this compound itself are not documented, its importance lies in its role as a scaffold for creating more complex, biologically active molecules. The following diagram illustrates a typical workflow in a drug discovery context.

Caption: Role of this compound in a drug discovery pipeline.

This workflow demonstrates how the initial scaffold is chemically modified to generate a library of diverse compounds. These derivatives are then screened for biological activity, and promising "hits" are further optimized to develop potent and selective drug candidates that can modulate specific biological targets and signaling pathways.

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-4-propoxybenzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for the flavor and fragrance industry. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and includes mandatory visualizations to aid in the understanding of its structure and synthesis workflow.

Introduction

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a chloro group at position 3, a propoxy group at position 4, and a formyl group at position 1. Its unique substitution pattern imparts specific reactivity and properties that make it a versatile building block in organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the chloro and propoxy substituents influence the electronic and steric environment of the molecule, impacting its reactivity and potential biological activity.

Molecular Structure and Properties

The molecular structure of this compound is depicted below. The key structural features include the benzene ring, the electron-withdrawing chloro group, the electron-donating propoxy group, and the reactive aldehyde group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| CAS Number | 99070-71-0 | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following table presents predicted spectroscopic data. This information is valuable for the identification and characterization of the compound.

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts (δ, ppm) are expected for the aldehydic proton (~9.8 ppm), aromatic protons (in the range of 7-8 ppm), and the propoxy group protons (triplet at ~4.0 ppm for -OCH₂-, sextet at ~1.8 ppm for -CH₂-, and triplet at ~1.0 ppm for -CH₃). |

| ¹³C NMR | Chemical shifts (δ, ppm) are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the propoxy group carbons (~70 ppm for -OCH₂-, ~22 ppm for -CH₂-, and ~10 ppm for -CH₃). |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹) are expected for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and C-O-C stretch of the ether (~1250 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, along with an isotope peak (M+2) at m/z 200 due to the presence of the chlorine atom. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde and a propyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde.

Materials:

-

3-chloro-4-hydroxybenzaldehyde

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add 1-bromopropane (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Visualization of Molecular Structure and Synthesis

The following diagrams provide a visual representation of the molecular structure and the synthetic workflow.

Caption: 2D structure of this compound.

Caption: Williamson ether synthesis workflow.

Applications

This compound serves as a key intermediate in various fields:

-

Pharmaceuticals: It is a building block for the synthesis of more complex molecules with potential therapeutic activities.[1]

-

Agrochemicals: Its derivatives are investigated for use as pesticides and herbicides.[1]

-

Flavor and Fragrance Industry: The aromatic nature of the compound makes it a candidate for the development of new flavoring and fragrance agents.[1]

-

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

References

An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde (CAS: 99070-71-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 3-Chloro-4-propoxybenzaldehyde. This guide consolidates available information and provides predicted data based on closely related analogs. All experimental protocols and spectral data should be considered illustrative and require validation.

Core Compound Information

This compound is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated and propoxylated benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

| Property | Value | Source |

| CAS Number | 99070-71-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | White Solid (predicted) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed method is based on the synthesis of analogous alkoxybenzaldehydes.

Reaction:

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-propoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details the prevalent synthetic methodology, presents key quantitative data, and outlines a detailed experimental protocol.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a chloro group and a propoxy group on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and other bioactive molecules.[1][2]

Core Synthesis Pathway: Williamson Ether Synthesis

The primary and most efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Chloro-4-hydroxybenzaldehyde with a propyl halide in the presence of a base.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

This SN2 reaction proceeds by the deprotonation of the hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the desired ether linkage.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | ≥97% |

| This compound | C₁₀H₁₁ClO₂ | 198.64 | ≥95% (NMR)[2] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.

4.1. Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | C₇H₅ClO₂ | 10.0 g | 1.0 |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | 1.2 - 1.5 | |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 1.5 - 2.0 | |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO | 100 mL | - |

| Diethyl ether | 60-29-7 | C₄H₁₀O | As needed | - |

| 5% Sodium Hydroxide Solution | 1310-73-2 | NaOH | As needed | - |

| Saturated Sodium Chloride Solution | 7647-14-5 | NaCl | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed | - |

4.2. Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

4.3. Procedure:

-

To a stirred solution of 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 eq).

-

Heat the mixture to 60-70 °C.

-

Add 1-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 5% sodium hydroxide solution to remove any unreacted starting material, followed by washing with water and then saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the oxygen, aromatic protons, and a singlet for the aldehyde proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbons of the propyl group, the aromatic carbons (with distinct shifts due to the chloro, propoxy, and aldehyde substituents), and the carbonyl carbon of the aldehyde.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the C-H stretching of the alkyl and aromatic groups, a strong C=O stretching for the aldehyde, and C-O stretching for the ether linkage.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (198.64 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Safety Considerations

-

3-Chloro-4-hydroxybenzaldehyde and 1-bromopropane are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

The reaction should be performed in a well-ventilated fume hood.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Diethyl ether is highly flammable. No open flames should be in the vicinity during its use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and adapt the protocol as needed based on their specific laboratory conditions and scale of the reaction.

References

An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-propoxybenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual diagrams of the synthetic pathway and workflow.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is a substituted benzaldehyde with a chlorine atom at the 3-position and a propoxy group at the 4-position of the benzene ring. This substitution pattern enhances its reactivity, making it a valuable intermediate in the synthesis of a variety of bioactive molecules and complex organic structures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| CAS Number | 99070-71-0 | [1] |

| PubChem ID | 4772821 | [1] |

| MDL Number | MFCD06246436 | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 3-chloro-4-hydroxybenzaldehyde is generated in situ using a mild base and is subsequently alkylated with a propyl halide to yield the target compound.

2.1. General Reaction Pathway

The synthesis proceeds via the reaction of 3-chloro-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

Caption: Williamson Ether Synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar aromatic aldehydes.

Materials and Reagents:

-

3-Chloro-4-hydroxybenzaldehyde

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Stir the mixture at room temperature for approximately 15 minutes to ensure proper mixing. Add 1-bromopropane to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether multiple times.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

Applications

This compound serves as a key building block in several areas of chemical research and industry:

-

Pharmaceutical Synthesis: It is an important intermediate in the development of new therapeutic agents.[1]

-

Agrochemicals: The compound is utilized in the synthesis of novel pesticides and herbicides.[1]

-

Flavor and Fragrance Industry: Its aromatic properties make it a valuable component in the formulation of fragrances and flavoring agents.[1]

-

Material Science: It is used in the development of polymer additives to enhance the thermal and mechanical properties of materials.[1]

This guide provides essential technical information for professionals working with this compound. For safety and handling information, please refer to the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Chloro-4-propoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.

Core Chemical and Physical Data

This compound is a substituted aromatic aldehyde. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 198.6 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis Protocol

A plausible and commonly utilized method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde and a propyl halide.

Reaction Scheme:

A representative synthesis workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as acetone.

-

Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the hydroxyl group of the starting material.

-

Addition of Alkylating Agent: To the stirred suspension, add a slight molar excess of a propyl halide, for example, 1-bromopropane.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.

Potential Biological Significance and Signaling Pathways

While direct research on the specific biological activities of this compound is limited, the broader class of benzaldehyde derivatives has been investigated for various biological effects, including enzyme inhibition. Benzaldehydes have been shown to inhibit enzymes such as tyrosinase and aldehyde dehydrogenase.

Hypothetical Inhibition of Tyrosinase:

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a target for agents that address hyperpigmentation. Benzaldehyde and its derivatives have been identified as inhibitors of this enzyme. It is plausible that this compound could act as a competitive or non-competitive inhibitor of tyrosinase.

Hypothesized inhibition of the melanin synthesis pathway.

Potential Interaction with Aldehyde Dehydrogenase (ALDH):

Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes. Certain benzaldehyde derivatives have been shown to inhibit ALDHs. Depending on the specific isoform, inhibition of ALDH can have various physiological consequences.

Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound. The structural motifs present in this molecule make it an interesting candidate for screening in various biological assays, particularly in the context of enzyme inhibition and drug discovery.

References

An In-depth Technical Guide on the Physical Properties of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-4-propoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes data for structurally similar compounds to provide valuable context and estimations. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist researchers in their laboratory work.

Core Physical Properties

This compound is a white solid under standard conditions.[1] Its chemical structure, featuring a chlorinated and propoxylated benzene ring with an aldehyde functional group, makes it a versatile building block in organic synthesis.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8°C | [1] |

| Melting Point | Data not available. For the related compound 3-Chloro-4-hydroxybenzaldehyde, the melting point is 133-137 °C. | This value can serve as a rough estimate. The propoxy group might lead to a slightly different melting point compared to the hydroxy group. |

| Boiling Point | Data not available. For the related compound 4-Propoxybenzaldehyde, the boiling point is 129-130 °C at 10 mmHg. | The presence of the chloro group is expected to influence the boiling point. |

| Density | Data not available. For the related compound 4-Propoxybenzaldehyde, the density is 1.039 g/mL at 25 °C. | This value provides a reasonable approximation. |

| Solubility | Data not available. | As a substituted benzaldehyde, it is expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane. |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of aromatic aldehydes like this compound.

The melting point of a solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (typically less than 2 °C) is indicative of a pure compound.

The boiling point is a characteristic property of a liquid at a given pressure. Since this compound is a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.

Methodology (Distillation Method):

-

Apparatus Setup: A microscale distillation apparatus is assembled, including a small distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample and Boiling Chips: A small amount of the compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating and Distillation: The flask is gently heated in a heating mantle or oil bath. As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

Temperature Reading: The temperature is recorded when the distillation is proceeding at a steady rate and the thermometer bulb is fully bathed in vapor. This steady temperature is the boiling point at the recorded atmospheric or reduced pressure.

The density of a compound can be determined using various methods. For a solid, a pycnometer or a gas pycnometer can be used.

Methodology (Liquid Displacement for Solids):

-

Initial Measurement: The mass of a clean, dry pycnometer is accurately measured.

-

Sample Addition: A known mass of the solid compound is added to the pycnometer.

-

Liquid Addition: A liquid in which the solid is insoluble is added to the pycnometer to a known volume, ensuring all air bubbles are removed. The mass of the pycnometer with the solid and the liquid is measured.

-

Final Measurement: The pycnometer is emptied, cleaned, and filled with the same liquid to the same known volume, and its mass is measured.

-

Calculation: The density of the solid is calculated using the masses and the known density of the displacement liquid.

The solubility of a compound in various solvents provides insights into its polarity and potential applications.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, hexane) is added to each test tube.

-

Observation: The mixture is agitated or sonicated and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

-

Temperature Control: The solubility can be tested at different temperatures (e.g., room temperature and a higher temperature) to assess the effect of temperature on solubility.

Logical Workflow Visualization

The synthesis and characterization of a substituted benzaldehyde, such as this compound, typically follows a structured workflow. The diagram below illustrates this general process.

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for professionals working with this compound. While specific experimental data for this compound remains limited, the provided information on related compounds and the detailed experimental protocols offer a strong starting point for further research and development.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

3-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde. Key physicochemical information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | Chem-Impex[1] |

| Molecular Weight | 198.6 g/mol | Chem-Impex[1] |

| Appearance | White solid | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not currently published. However, based on the principles of "like dissolves like" and data for structurally similar compounds such as benzaldehyde, a qualitative solubility profile can be inferred. Benzaldehyde is slightly soluble in water and soluble in many organic solvents.[2][3] The presence of the chloro and propoxy groups in this compound is expected to decrease its polarity compared to benzaldehyde, suggesting low aqueous solubility and good solubility in common organic solvents.

Table 1: Estimated Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic benzene ring and the nonpolar propoxy group are expected to dominate, leading to poor interaction with polar water molecules. |

| Ethanol | Soluble | Ethanol's ability to act as both a hydrogen bond donor and acceptor, along with its nonpolar ethyl group, should allow for effective solvation. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. |

| Acetone | Soluble | The polar aprotic nature of acetone should facilitate the dissolution of this substituted benzaldehyde. |

| Dichloromethane | Soluble | As a nonpolar organic solvent, dichloromethane is expected to be a good solvent for this compound. |

| Hexane | Sparingly Soluble to Soluble | The nonpolar nature of hexane should allow for the dissolution of the largely nonpolar this compound. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols can be employed.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be used.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration is required.

-

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

-

Compound Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).

-

Assay Plate Preparation: Add the stock solution to a multi-well plate.

-

Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry or turbidimetry.

-

Quantification: The kinetic solubility is determined by comparing the turbidity of the sample wells to that of control wells.

Biological Context and Potential Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific biological signaling pathways involving this compound are not well-documented, related chlorinated benzaldehydes have demonstrated antimicrobial and antifungal activities.[4] Its potential for biological activity is an area of ongoing research in medicinal chemistry.[1]

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Factors influencing the solubility and applications.

References

3-Chloro-4-propoxybenzaldehyde safety data sheet

An In-depth Technical Guide to the Safety of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for this compound (CAS No: 99070-71-0). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can manage this substance safely and effectively.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 99070-71-0 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Temperature | 0-8°C | [1] |

| Sensitivity | Air sensitive |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion, skin/eye contact, and environmental toxicity.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2] |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3] |

| Hazardous to the aquatic environment, short-term | 2 | H401: Toxic to aquatic life (Implied from H411) |

| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects |

Label Elements

-

Signal Word: Warning [2]

-

Hazard Pictograms:

-

Health Hazard (GHS07): Exclamation Mark

-

Environmental Hazard (GHS09): Environment

-

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazards associated with this compound, strict adherence to the following methodologies for handling, storage, and emergencies is critical.

Personal Protective Equipment (PPE)

A risk assessment should precede handling, but the following PPE is generally required.

| Area | Recommended Protection | Specification |

| Eye/Face | Safety glasses or chemical goggles, face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][4] |

| Skin | Chemical-resistant gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[2][4] |

| Body | Protective clothing, lab coat | Wear appropriate protective clothing to prevent skin exposure.[2] |

| Respiratory | NIOSH/MSHA-approved respirator | Required in case of inadequate ventilation or when dust generation is likely.[2][4] |

Methodology for Safe Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 0-8°C.[1]

-

The material is air-sensitive; handle and store under an inert gas like nitrogen or argon.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid Experimental Protocols

Immediate action is required in case of exposure.

-

If Inhaled:

-

In Case of Skin Contact:

-

Immediately take off all contaminated clothing.

-

Rinse the skin with plenty of soap and water for at least 15 minutes.[3]

-

If skin irritation or a rash occurs, consult a physician.

-

-

In Case of Eye Contact:

-

If Swallowed:

Spill Management Workflow

The following diagram outlines the logical workflow for responding to a spill of solid this compound in a laboratory setting.

Caption: Workflow for handling a solid chemical spill.

Toxicological and Ecotoxicological Information

-

Human Health: The compound is harmful if ingested and causes irritation to the skin, eyes, and respiratory system.[2] It may also cause an allergic skin reaction upon repeated contact. Symptoms of overexposure may include rash, itching, swelling, and breathing difficulties.[5]

-

Environmental Fate: It is classified as toxic to aquatic life with long-lasting effects. Therefore, the product must not be allowed to enter drains or surface water.[2] Information on persistence, degradability, and bioaccumulative potential is not available.[5]

Disposal Considerations

Waste material must be treated as hazardous. Disposal should be carried out by a licensed contractor and in accordance with local, state, and federal regulations.[4][7] Containers should be disposed of in an approved waste disposal plant.[7]

References

Potential Biological Activity of 3-Chloro-4-propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 3-Chloro-4-propoxybenzaldehyde based on available scientific literature. Direct experimental data for this specific compound is limited. Therefore, this guide draws upon information from structurally related analogs to infer potential activities and provide relevant experimental methodologies. All information regarding the biological activity of this compound should be considered theoretical and requires experimental validation.

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁ClO₂. It is recognized primarily as a versatile synthetic intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring a chlorinated and propoxylated benzene ring, suggests the potential for various biological activities. This guide explores these potential activities by examining data from analogous compounds and outlines standard experimental protocols for future research.

Inferred Biological Activities and Data from Analogous Compounds

Cytotoxic Activity

Substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a chlorine atom on the benzene ring can influence the electrophilicity and reactivity of the molecule, potentially contributing to cytotoxic mechanisms.

Table 1: Cytotoxicity Data for a Structurally Related Analog

| Compound | Activity | Cell Line(s) | Source |

| 3-Chloro-4-methoxybenzaldehyde | High Cytotoxicity | Not Specified | [1] |

Note: This data is for a close structural analog and is qualitative. The specific cell lines and IC₅₀ values are not provided in the source.

Antimicrobial and Antifungal Activity

Chlorinated phenolic and aldehydic compounds are known to possess antimicrobial and antifungal properties. The mechanism of action often involves disruption of microbial cell membranes or interference with essential enzymatic processes. While specific minimum inhibitory concentration (MIC) values for this compound or its immediate analogs against bacterial or fungal strains were not found, this remains a key area for future investigation.

Enzyme Inhibition

Benzaldehyde and its derivatives have been shown to inhibit various enzymes. A notable example is tyrosinase, a key enzyme in melanin biosynthesis.

Table 2: Enzyme Inhibition Data for a Parent Compound

| Compound | Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Source |

| Benzaldehyde | Mushroom Tyrosinase | 4-t-butylcatechol | 31.0 | Partial noncompetitive | [2] |

Note: This data is for the parent compound, benzaldehyde. The substitution pattern of this compound would likely alter its inhibitory activity and mode of action.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of various benzaldehyde derivatives, this compound may modulate key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity via NF-κB and MAPK Signaling

Several benzaldehyde derivatives have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and their inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Caption: Inferred Anti-inflammatory Signaling Pathways.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These protocols should be optimized for specific experimental conditions.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

-

96-well U-bottom plates

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Positive control antibiotic

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + known antibiotic).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This protocol measures the ability of a compound to inhibit the activity of mushroom tyrosinase.

Materials:

-

96-well plate

-

Mushroom tyrosinase solution

-

L-DOPA solution (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Kojic acid (positive control)

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in buffer). Include a vehicle control and a positive control (kojic acid).

-

Enzyme Addition: Add 40 µL of mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

While this compound is well-established as a synthetic intermediate, its biological activities remain largely unexplored. Based on the profile of structurally related compounds, it is plausible that this molecule may exhibit cytotoxic, antimicrobial, and enzyme-inhibitory properties. The potential modulation of inflammatory signaling pathways such as NF-κB and MAPK warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Further research is essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

In-Depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-4-propoxybenzaldehyde, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound: this compound

This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its structure, featuring a benzaldehyde core with chloro and propoxy substitutions, provides a reactive platform for the development of novel compounds with diverse pharmacological properties.[1] The presence of the aldehyde group allows for a variety of chemical transformations, including the formation of Schiff bases, chalcones, and various heterocyclic systems. The chloro and propoxy groups modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is the primary site for derivatization. Common synthetic routes include condensation reactions to form Schiff bases and chalcones, as well as cyclization reactions to generate various heterocyclic scaffolds.

Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines. These reactions are often carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Heterocyclic Derivatives

The versatile reactivity of this compound allows for its use in the synthesis of a variety of heterocyclic compounds with potential biological activities.

Thiazole derivatives can be prepared through various synthetic routes, often involving the reaction of a compound containing a reactive methylene group with a thiourea derivative in the presence of this compound.

1,3,4-Oxadiazole derivatives can be synthesized from this compound by first converting the aldehyde to a corresponding hydrazone, followed by cyclization using a suitable dehydrating agent.[2][3]

Biological Activities and Therapeutic Potential

Derivatives and analogs of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several derivatives of substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzaldehyde Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde Benzoylhydrazones | Leukemia (SKW-3) | < 1 | [4] |

| Salicylaldehyde Benzoylhydrazones | Breast Adenocarcinoma (MCF-7) | > 10 | [4] |

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia (MOLT-4) | < 0.01-0.02 (GI50) | [5][6] |

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Colon Cancer (SW-620) | < 0.01-0.02 (GI50) | [5][6] |

| 1,3,4-Oxadiazole Derivatives | Human Lung Cancer (A549) | < 0.14 - 7.48 | [2] |

| 1,3,4-Oxadiazole Derivatives | Rat Glioma (C6) | 8.16 - 13.04 | [2] |

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has also been explored. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 2: Antimicrobial Activity of Selected Benzaldehyde Analogs

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde Derivatives | Staphylococcus aureus | ≥ 1024 | [7] |

| Thiazole Derivatives | Bacillus subtilis | 3.92 - 4.51 | [8] |

| Thiazole Derivatives | Staphylococcus aureus | 3.39 - 4.60 | [8] |

| Thiazole Derivatives | Escherichia coli | 3.59 - 4.32 | [8] |

| Benzaldehyde Schiff Bases | Candida spp. | 24 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 1,3,4-Oxadiazole Derivatives

A mixture of a suitable acid hydrazide and this compound is refluxed in a solvent like ethanol for several hours. The resulting hydrazone is then cyclized by heating with a dehydrating agent such as phosphorus oxychloride. The crude product is purified by recrystallization.[2][3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[10][11][12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Kinase Inhibition

Many small molecule inhibitors target protein kinases, which are key regulators of cellular processes. Derivatives of this compound have the potential to act as kinase inhibitors, thereby disrupting signaling pathways involved in cancer cell proliferation and survival. For instance, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit Tropomyosin receptor kinases (TRKs).[15]

Diagram 1: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Synthesis and Screening

The development of novel derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-4-propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Chloro-4-propoxybenzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document compiles predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds. This guide also outlines general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.

Introduction

This compound, with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.6 g/mol , is an aromatic aldehyde of interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its spectroscopic characterization is crucial for confirming its identity, purity, and structure in various research and development applications. This document aims to provide a comprehensive spectroscopic profile to aid researchers in this endeavor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar compounds, including 3-chloro-4-hydroxybenzaldehyde, 3-chloro-4-methoxybenzaldehyde, and 4-propoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (H-2) |

| ~7.6 | dd | 1H | Aromatic proton (H-6) |

| ~7.0 | d | 1H | Aromatic proton (H-5) |

| ~4.1 | t | 2H | Methylene protons (-OCH₂-) |

| ~1.8 | sextet | 2H | Methylene protons (-CH₂CH₃) |

| ~1.0 | t | 3H | Methyl protons (-CH₃) |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-4) |

| ~135 | Aromatic carbon (C-1) |

| ~131 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-2) |

| ~125 | Aromatic carbon (C-3) |

| ~112 | Aromatic carbon (C-5) |

| ~70 | Methylene carbon (-OCH₂-) |

| ~22 | Methylene carbon (-CH₂CH₃) |

| ~10 | Methyl carbon (-CH₃) |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2870 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-O stretch (alkyl ether) |

| ~820 | Strong | C-H bend (aromatic, para-substituted) |

| ~750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 198/200 | High | Molecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 197/199 | Medium | [M-H]⁺ |

| 169/171 | Medium | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 155/157 | Medium | [M-C₃H₇]⁺ |

| 127/129 | High | [M-C₃H₇O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for aromatic aldehydes.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound based on data from analogous compounds. The provided tables of predicted NMR, IR, and MS data, along with general experimental protocols, serve as a valuable resource for researchers working with this compound. The presented workflow for spectroscopic analysis offers a logical framework for the characterization of chemical substances. It is important to note that experimental verification of this data is recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-4-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms associated with 3-chloro-4-propoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document details the most viable synthetic route, the Williamson ether synthesis, and explores potential, though less direct, formylation pathways. A thorough examination of the reaction mechanisms, supported by quantitative data and detailed experimental protocols, is presented. Furthermore, this guide discusses the subsequent reactivity of the title compound, highlighting its utility in the synthesis of more complex molecules. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a substituted aromatic aldehyde of significant interest due to its application as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a reactive aldehyde group and a substituted benzene ring, allows for a variety of chemical transformations. This guide focuses on the core reaction mechanisms involved in its synthesis and its subsequent use in chemical reactions.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack a propyl halide.

Reaction Scheme:

2.1.1. Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: The basic salt, typically potassium carbonate, deprotonates the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary carbon of the propyl halide (e.g., 1-bromopropane) in a concerted SN2 mechanism, displacing the bromide ion and forming the ether linkage.

// Nodes Reactant1 [label="3-Chloro-4-hydroxybenzaldehyde"]; Reactant2 [label="1-Bromopropane"]; Base [label="K₂CO₃ (Base)", shape=ellipse, fillcolor="#FBBC05"]; Phenoxide [label="Phenoxide Intermediate"]; Product [label="this compound"]; Byproduct1 [label="KBr"]; Byproduct2 [label="KHCO₃"];

// Edges Reactant1 -> Phenoxide [label=" Deprotonation"]; Base -> Phenoxide [style=invis]; Phenoxide -> Product [label=" Sₙ2 Attack"]; Reactant2 -> Product; Product -> Byproduct1 [style=invis]; Product -> Byproduct2 [style=invis];

// Invisible edges for alignment {rank=same; Reactant1; Reactant2; Base;} {rank=same; Phenoxide;} {rank=same; Product; Byproduct1; Byproduct2;} }

Caption: Williamson Ether Synthesis Mechanism for this compound.

2.1.2. Experimental Protocol

The following protocol is adapted from a similar etherification of a substituted hydroxybenzaldehyde.[3]

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice water

-